molecular formula C25H28N4O3 B4450518 N-(2,4-dimethylphenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide

N-(2,4-dimethylphenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide

Cat. No.: B4450518
M. Wt: 432.5 g/mol
InChI Key: HZGOGOMOSULMQY-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms and a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridazinone ring.

    Substitution Reactions:

    Amidation: The final step involves the formation of the propanamide group through an amidation reaction, typically using propanoyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated intermediates and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-2-{3-[4-methyl-3-(acetylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide
  • N-(2,4-dimethylphenyl)-2-{3-[4-methyl-3-(butanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide

Uniqueness

N-(2,4-dimethylphenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide is unique due to its specific structural features, such as the combination of the pyridazinone ring with the 2,4-dimethylphenyl and 4-methyl-3-(propanoylamino)phenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-6-23(30)26-22-14-19(9-8-16(22)3)21-11-12-24(31)29(28-21)18(5)25(32)27-20-10-7-15(2)13-17(20)4/h7-14,18H,6H2,1-5H3,(H,26,30)(H,27,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGOGOMOSULMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=C(C=C(C=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,4-dimethylphenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide
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N-(2,4-dimethylphenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide
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N-(2,4-dimethylphenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide
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N-(2,4-dimethylphenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide
Reactant of Route 5
N-(2,4-dimethylphenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide
Reactant of Route 6
N-(2,4-dimethylphenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide

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